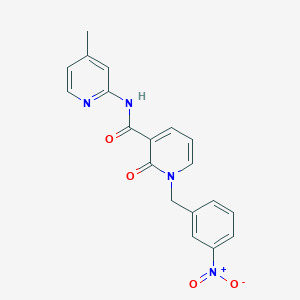
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Chemical Reactions and Derivatives Formation
Research has explored the chemical reactions of related compounds, focusing on their interactions with other chemical entities to form derivatives. For instance, studies have shown that certain aminopyridines react with malonate esters to form derivatives of carbamates, amides, and dihydropyridines, indicating a pathway for chemical modifications and the synthesis of complex molecules (Kiriazis, Kalatzis, & Alexandrou, 1989). Similarly, the ring transformation of pyrimidinones with enaminones leading to functionalized aminopyridines suggests methods for introducing various amino groups and modifying vicinal positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Biological Applications
Inhibition of Nitric Oxide Synthase
Derivatives of 4-methylaminopyridine, including those with elaborate N-substitution, have been found to be potent and selective inhibitors of inducible nitric oxide synthase (NOS). These findings highlight the role of the pyridine ring in interacting with different residues to confer selectivity, suggesting potential applications in diseases where NOS modulation is relevant (Connolly et al., 2004).
Structural and Molecular Studies
Crystal Structure Analysis
The study of molecular salts and their crystal structures, such as those formed with 2-amino-4-methylpyridinium, has provided insights into the hydrogen bonding and molecular interactions that define their structural characteristics. These analyses contribute to understanding the molecular arrangements and potential applications in material science and drug design (Muralidharan et al., 2013).
Anticoccidial Activity
Synthesis and Activity of Nitropyridinecarboxamides
Research into nitropyridinecarboxamides, which are structurally related to the compound of interest, has demonstrated their potential as anticoccidial agents. The synthesis of these compounds and their evaluation against Eimeria tenella, a causative agent of coccidiosis in poultry, suggest their use in veterinary medicine to combat this disease (Morisawa, Kataoka, & Kitano, 1977).
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13-7-8-20-17(10-13)21-18(24)16-6-3-9-22(19(16)25)12-14-4-2-5-15(11-14)23(26)27/h2-11H,12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHIAZEECHMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


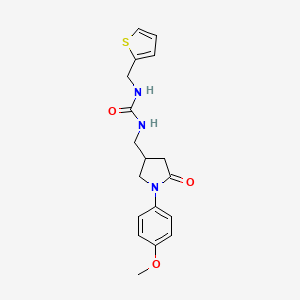
![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
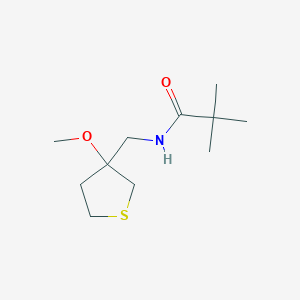
![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)
![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)
![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)
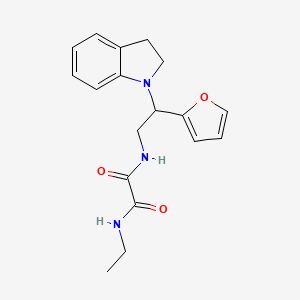
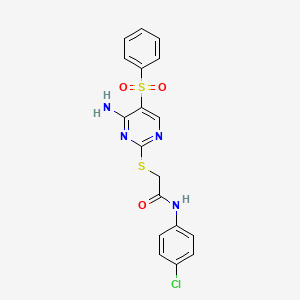
![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)
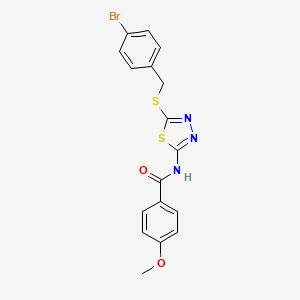
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)